molecular formula C6H10ClN5O B8296234 6-Chloro-2,5-diamino-4-[(2-hydroxyethyl)amino]pyrimidine

6-Chloro-2,5-diamino-4-[(2-hydroxyethyl)amino]pyrimidine

Cat. No. B8296234
M. Wt: 203.63 g/mol
InChI Key: LLCSUWCTDGRWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2,5-diamino-4-[(2-hydroxyethyl)amino]pyrimidine is a useful research compound. Its molecular formula is C6H10ClN5O and its molecular weight is 203.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-2,5-diamino-4-[(2-hydroxyethyl)amino]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2,5-diamino-4-[(2-hydroxyethyl)amino]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Chloro-2,5-diamino-4-[(2-hydroxyethyl)amino]pyrimidine

Molecular Formula

C6H10ClN5O

Molecular Weight

203.63 g/mol

IUPAC Name

2-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]ethanol

InChI

InChI=1S/C6H10ClN5O/c7-4-3(8)5(10-1-2-13)12-6(9)11-4/h13H,1-2,8H2,(H3,9,10,11,12)

InChI Key

LLCSUWCTDGRWLU-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC1=C(C(=NC(=N1)N)Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 2-amino-6-chloro-5-[(p-chlorophenyl)azo]-4-[(2-hydroxyethyl)amino]pyrimidine (3.0 g, 9.2 mmol) were added ethanol (76.0 ml), water (76.0 ml) and acetic acid (8.0 ml), and the mixture was heated to 70° C. A zinc powder (7.52 g) was added portionwise with stirring in a nitrogen stream and the mixture was stirred at the same temperature for 1.5 hours to give a solution. The reaction mixture was filtered and the solvent of the filtrate was distilled away under reduced pressure. Water was added to the residue and the mixture was extracted with chloroform, washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled away under reduced pressure and the residue was purified by silica gel column chromatography (chloroform:methanol=20:1) to give pale-brown crystals (0.34 g, 18.3%), m.p. 164-167° C.
Quantity
76 mL
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
7.52 g
Type
catalyst
Reaction Step Two
Yield
18.3%

Synthesis routes and methods II

Procedure details

A mixture of 4,6-dichloropyrimidine-2,5-diamine (28 g, 156 mmol), ethanolamine (18 ml, 312 mmol) and ethanol (250 ml) were heated at 100-110° C. for 16 hours. The mixture was cooled and solvent was removed. To the residue methanol (100 ml) was added and stirred for 20 minutes. The solid was filtered off to obtain 2-[(2,5-diamino-6-chloro-pyrimidin-4-yl)amino]ethanol (22.0 g, 70%).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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